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molecular formula C4H5BrClF3O B8326214 4-Bromo-3-chloro-3,4,4-trifluorobutan-1-ol

4-Bromo-3-chloro-3,4,4-trifluorobutan-1-ol

Cat. No. B8326214
M. Wt: 241.43 g/mol
InChI Key: XSUONVKSYZNSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723470

Procedure details

Alternatively, the intermediate VII can be reduced with sodium borohydride without isolation to give 4-bromo-3-chloro-3,4,4-trifiuorobutanol ((IX) in high yield; or by hydrolysis of 1,4-dibromo-2-chloro-1,1,2-trifiuorobutane (XVI) to give IX. Oxidation of IX with Jones reagent to give VIII in 85% yield.
Name
intermediate VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([F:10])([F:9])[C:3]([Cl:8])([F:7])[CH2:4][CH:5]=[O:6].[BH4-].[Na+]>>[Br:1][C:2]([F:10])([F:9])[C:3]([Cl:8])([F:7])[CH2:4][CH2:5][OH:6] |f:1.2|

Inputs

Step One
Name
intermediate VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(CC=O)(F)Cl)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(C(CCO)(F)Cl)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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